REACTION_CXSMILES
|
[C:1]([OH:4])(=O)[CH3:2].[S:5]([N:11]=C=O)([N:8]=[C:9]=[O:10])(=[O:7])=[O:6].[CH:14]1C=CC=CC=1>>[C:9]([NH:8][S:5]([NH:11][C:1](=[O:4])[CH3:2])(=[O:7])=[O:6])(=[O:10])[CH3:14]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(N=C=O)N=C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
940,351) are added dropwise within 20 minutes at ambient temperature
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
rises from 21° to 39° C.
|
Type
|
CUSTOM
|
Details
|
CO2 evolution as well as a precipitation of a colorless precipitate
|
Type
|
STIRRING
|
Details
|
by stirring until the evolution of the gas
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the precipitate removed by suction
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
dried at 60° C
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NS(=O)(=O)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |